molecular formula C16H19NO3S B5797879 3-isopropyl-4-methoxy-N-phenylbenzenesulfonamide

3-isopropyl-4-methoxy-N-phenylbenzenesulfonamide

Cat. No. B5797879
M. Wt: 305.4 g/mol
InChI Key: QNDVOSYPSHJYRO-UHFFFAOYSA-N
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Description

3-isopropyl-4-methoxy-N-phenylbenzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. It is an important molecule in the field of medicinal chemistry due to its potential therapeutic properties.

Mechanism of Action

The exact mechanism of action of 3-isopropyl-4-methoxy-N-phenylbenzenesulfonamide is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting the enzyme carbonic anhydrase. This enzyme is involved in the regulation of acid-base balance in the body. Inhibition of carbonic anhydrase leads to a decrease in the production of acid, which results in the anti-inflammatory and analgesic effects of 3-isopropyl-4-methoxy-N-phenylbenzenesulfonamide.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory and analgesic effects, 3-isopropyl-4-methoxy-N-phenylbenzenesulfonamide has been shown to exhibit antioxidant properties. It has been found to scavenge free radicals and protect against oxidative stress. Furthermore, it has been shown to decrease the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-isopropyl-4-methoxy-N-phenylbenzenesulfonamide in lab experiments is its well-established pharmacological properties. It has been extensively studied and its mechanism of action is well understood. Additionally, it is relatively easy to synthesize and is commercially available.
However, one of the limitations of using 3-isopropyl-4-methoxy-N-phenylbenzenesulfonamide in lab experiments is its potential toxicity. It has been shown to exhibit cytotoxicity in some cell lines. Additionally, its effects on various physiological systems, such as the cardiovascular and nervous systems, are not fully understood.

Future Directions

There are several future directions for the research on 3-isopropyl-4-methoxy-N-phenylbenzenesulfonamide. One potential area of research is the development of more potent and selective carbonic anhydrase inhibitors. Additionally, the potential use of 3-isopropyl-4-methoxy-N-phenylbenzenesulfonamide as an anti-inflammatory and analgesic agent in the treatment of various inflammatory diseases, such as rheumatoid arthritis and osteoarthritis, could be investigated. Furthermore, the potential use of 3-isopropyl-4-methoxy-N-phenylbenzenesulfonamide as an antimicrobial agent could also be explored.
Conclusion:
In conclusion, 3-isopropyl-4-methoxy-N-phenylbenzenesulfonamide is an important molecule in the field of medicinal chemistry. Its potential therapeutic properties make it a promising candidate for the treatment of various diseases. However, further research is needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

The synthesis of 3-isopropyl-4-methoxy-N-phenylbenzenesulfonamide can be achieved through a multi-step reaction process. The first step involves the reaction of 3-isopropyl-4-methoxyaniline with chlorosulfonic acid to form 3-isopropyl-4-methoxy-N-phenylbenzenesulfonamide chloride. This intermediate product is then treated with sodium hydroxide to obtain the final product, 3-isopropyl-4-methoxy-N-phenylbenzenesulfonamide.

Scientific Research Applications

3-isopropyl-4-methoxy-N-phenylbenzenesulfonamide has been extensively studied for its potential therapeutic properties. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic activities. Additionally, it has been shown to possess antimicrobial properties against various bacterial strains.

properties

IUPAC Name

4-methoxy-N-phenyl-3-propan-2-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3S/c1-12(2)15-11-14(9-10-16(15)20-3)21(18,19)17-13-7-5-4-6-8-13/h4-12,17H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNDVOSYPSHJYRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methoxy-N-phenyl-3-(propan-2-yl)benzenesulfonamide

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